Product packaging for 2-Formylphenyl(methyl)formamide(Cat. No.:CAS No. 52479-54-6)

2-Formylphenyl(methyl)formamide

Cat. No.: B15366318
CAS No.: 52479-54-6
M. Wt: 163.17 g/mol
InChI Key: JESCJTJYQXWRFA-UHFFFAOYSA-N
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Description

Contextualization within Multifunctional Organic Compounds

Multifunctional organic compounds are molecules that possess two or more reactive functional groups. Their significance in organic synthesis stems from their ability to participate in a variety of chemical transformations, often in a controlled and sequential manner. This allows for the efficient construction of complex target molecules from relatively simple starting materials, a principle that lies at the heart of synthetic efficiency. The strategic placement of functional groups within a molecule can dictate its reactivity, allowing for selective transformations at one site while leaving others intact for subsequent reactions.

N-(2-Formylphenyl)formamide is a prime example of a bifunctional molecule. lgcstandards.com It features an aldehyde group (-CHO) and an N-methylformamide group (-N(CH₃)CHO) substituted on a benzene (B151609) ring in an ortho relationship. This specific arrangement is crucial, as the proximity of the two groups can lead to unique reactivity and the potential for intramolecular reactions. The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including nucleophilic addition, oxidation, reduction, and condensation reactions. The N-methylformamide group, on the other hand, introduces the potential for N-acylation, formylation, and participation in cyclization reactions. The interplay between these two functional groups within the same molecule makes N-(2-Formylphenyl)formamide a potentially valuable tool for synthetic chemists.

Strategic Importance as a Synthetic Intermediate

The strategic importance of a synthetic intermediate is determined by its ability to serve as a precursor to a wide range of valuable target molecules. While specific applications of N-(2-Formylphenyl)formamide are not extensively documented, its structural motifs suggest significant potential as a key building block in the synthesis of heterocyclic compounds. The ortho-arrangement of the formyl and formamide (B127407) groups is particularly conducive to the formation of fused ring systems.

For instance, ortho-aminobenzaldehydes, which are structurally related to the hypothetical hydrolysis product of N-(2-Formylphenyl)formamide, are well-known precursors for the synthesis of quinolines and other N-heterocycles through reactions like the Friedländer synthesis. sigmaaldrich.comisotope.com This reaction involves the condensation of an ortho-aminobenzaldehyde with a compound containing an active methylene (B1212753) group. Similarly, the reactivity of the aldehyde and the nitrogen atom of the formamide in N-(2-Formylphenyl)formamide could be harnessed to construct various heterocyclic scaffolds, such as quinazolines and benzodiazepines, which are prevalent in many biologically active compounds and pharmaceuticals. nih.gov

The formamide moiety itself can act as a formylating agent or a source of carbon monoxide in certain transition metal-catalyzed reactions. The Vilsmeier-Haack reaction, for example, utilizes formamides like N-methylformamide to introduce a formyl group onto an activated aromatic ring. merckmillipore.com The presence of the aldehyde group on the same molecule could lead to novel intramolecular Vilsmeier-Haack-type reactions or other tandem transformations.

Overview of Research Trajectories for Formamide Derivatives

Research into formamide derivatives has followed several key trajectories, driven by their versatility as reagents, solvents, and building blocks in organic synthesis. One major area of focus has been the development of new and more efficient methods for their synthesis. Traditional methods often involve the reaction of amines with formic acid or its derivatives, but recent research has explored catalytic approaches, including the use of metal catalysts and enzymes, to improve yields and reduce waste.

Another significant research direction is the use of formamides as reagents in a variety of chemical transformations. As mentioned, their role in formylation reactions, such as the Vilsmeier-Haack reaction, is well-established. merckmillipore.com More recently, formamides have been explored as sources of other functional groups and as directing groups in C-H activation reactions. The development of sustainable and environmentally friendly synthetic methods is a prominent trend in modern organic chemistry, and research into formamide derivatives reflects this. This includes the use of greener solvents, catalysts, and reaction conditions.

The exploration of the biological activity of formamide-containing compounds is another active area of research. Many pharmaceuticals and agrochemicals contain the formamide moiety, and the synthesis and evaluation of new formamide derivatives for their potential therapeutic or pesticidal properties is an ongoing endeavor. The unique combination of functional groups in N-(2-Formylphenyl)formamide places it at the intersection of these research trajectories, highlighting its potential as a target for future investigation.

Data Tables

Table 1: Physical Properties of N-(2-Formylphenyl)formamide and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
N-(2-Formylphenyl)formamide C₉H₉NO₂163.17
N-Methyl-N-phenylformamideC₈H₉NO135.17Liquid8-13243-244
2-Aminobenzaldehyde (B1207257)C₇H₇NO121.14Yellow Solid32-3480-85 (at 0.27 kPa)
4-AminobenzaldehydeC₇H₇NO121.1477-79275-285
N-MethylformamideC₂H₅NO59.07Colorless Liquid-4182.6

Note: Data for N-(2-Formylphenyl)formamide is predicted based on its structure. Data for other compounds is from experimental sources. nih.gov

Table 2: Spectroscopic Data for N-Methyl-N-phenylformamide

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃, ppm) δ 8.35 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H), 3.3 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, ppm) δ 162.8 (C=O), 142.5 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 122.5 (Ar-CH), 32.5 (N-CH₃)
IR (neat, cm⁻¹) 3060 (Ar-H), 2930 (C-H), 1680 (C=O, amide), 1590, 1490 (C=C, aromatic)
Mass Spectrometry (m/z) 135 (M⁺), 106, 77

Note: This data is for the related compound N-Methyl-N-phenylformamide and serves as a reference.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B15366318 2-Formylphenyl(methyl)formamide CAS No. 52479-54-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52479-54-6

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-(2-formylphenyl)-N-methylformamide

InChI

InChI=1S/C9H9NO2/c1-10(7-12)9-5-3-2-4-8(9)6-11/h2-7H,1H3

InChI Key

JESCJTJYQXWRFA-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=CC=C1C=O

Origin of Product

United States

Synthetic Methodologies for N 2 Formylphenyl Formamide and Analogues

Established Synthetic Pathways

Established methods for the synthesis of N-(2-formylphenyl)formamide and its analogues are well-documented, offering reliable and versatile approaches for chemists.

Condensation Reactions in N-(2-Formylphenyl)formamide Synthesis

Condensation reactions represent a fundamental approach to constructing the N-(2-formylphenyl)formamide scaffold. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. For instance, the self-condensation of 2-aminobenzaldehyde (B1207257) can lead to the formation of trimeric and tetrameric products that can serve as ligands. wikipedia.org Another relevant condensation involves the reaction of a sulfinic acid, formamide (B127407), and formaldehyde (B43269) in a Mannich condensation to produce N-(sulfonylmethyl)formamides. google.com The yield of this particular reaction can be significantly improved by controlling the amount of water in the reaction medium. google.com

The versatility of formamide in condensation reactions is further highlighted by its ability to react with various aldehydes. researchgate.net This reactivity has been explored in the synthesis of complex heterocyclic compounds. researchgate.net

Radical-Mediated Formation Pathways

Radical-mediated reactions offer an alternative avenue for the synthesis of N-(2-formylphenyl)formamide, often through the oxidative cleavage of indole (B1671886) derivatives. These pathways involve highly reactive radical intermediates.

The oxidative cleavage of the C2-C3 double bond in indoles, a reaction sometimes referred to as Witkop oxidation, can yield 2-ketoacetanilide derivatives, which are structurally related to N-(2-formylphenyl)formamide. researchgate.net This transformation can be achieved using various oxidizing agents, including transition-metal-based oxidants, hypervalent iodine compounds, singlet oxygen, ozone, and organic peroxides. researchgate.net

A specific example is the oxidation of indole itself. The heme enzyme indoleamine 2,3-dioxygenase (IDO) has been shown to catalyze the oxidation of indole using hydrogen peroxide, leading to 2- and 3-oxoindole as the major products. nih.gov This reaction is mechanistically interesting as it demonstrates a peroxygenase activity for IDO. nih.gov Similarly, the oxidation of skatole (3-methylindole) can produce the corresponding formamide derivative in good yield. researchgate.net

The biosynthetic pathway of 2-aminobenzaldehyde in some plants involves the oxidative ring opening of indole, followed by hydrolysis of the resulting N-formyl-2-aminobenzaldehyde. researchgate.net This natural process underscores the relevance of indole oxidation in accessing this class of compounds.

Peroxy radicals are key intermediates in many of the oxidative transformations of indoles. The reaction of indoles with oxidants like m-chloroperbenzoic acid and hydrogen peroxide can lead to ring-opening products, a process that is understood in terms of electron transfer and the formation of radical intermediates. rsc.org

In the oxidation of indole-3-acetic acid by peroxidase, a flux of superoxide (B77818) anion radical is produced, highlighting the involvement of radical species. nih.gov While a radical-based mechanism was initially considered for the oxidative cleavage of indoles using hydrogen peroxide in polar solvents, it was later suggested that the reaction may proceed through a non-radical pathway involving a dioxetane intermediate. researchgate.net However, the general literature on indole oxidation frequently invokes the participation of radical species, particularly in reactions initiated by peroxides. rsc.org

Formylation of Anilines and Related Precursors

The direct formylation of anilines and related amino compounds is a straightforward and widely used method for preparing N-formyl derivatives, including N-(2-formylphenyl)formamide. A variety of formylating agents and catalytic systems have been developed for this purpose.

Common formylating agents include formic acid, chloral, and formaldehyde. nih.gov The formylation of amines with formic acid can be achieved by heating the neat mixture or by refluxing in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct. nih.gov

Catalytic approaches offer milder reaction conditions and improved efficiency. For instance, thiamine (B1217682) hydrochloride has been used as a catalyst for the formylation of amines with formic acid under solvent-free conditions. nih.gov Transition metal catalysts, such as copper salts with hydrogen peroxide, have also been employed for the formylation of primary and secondary amines using methanol (B129727) as the formyl source. nih.gov More recently, an inorganic ligand-supported chromium(III) catalyst has been shown to be effective for the N-formylation of amines with methanol. researchgate.net

The use of N-formyl imide as an N-formylating agent in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate in water offers an operationally simple, oxidant- and metal-free method for the synthesis of N-formamides. rsc.org

Emerging Methodologies and Catalytic Approaches

The field of organic synthesis is constantly evolving, with new methodologies and catalytic systems being developed to improve the efficiency, selectivity, and sustainability of chemical transformations. The synthesis of N-(2-formylphenyl)formamide and its analogues is no exception.

Recent advancements in catalysis have introduced novel systems for N-formylation reactions. For example, a highly efficient N-formylation of amines with CO2 and KBH4 has been achieved using an inorganic ligand-supported nickel catalyst, (NH4)4[NiMo6O18(OH)6]. researchgate.net This method provides good selectivity and yields for a variety of primary and secondary amines under mild conditions. researchgate.net

Another emerging area is the use of N-formamides as carbonyl precursors in multicomponent reactions. For instance, N-formamides have been utilized in the catalytic synthesis of Passerini adducts under aqueous and mechanochemical conditions, highlighting their potential as versatile building blocks in organic synthesis. nih.gov

The development of artificial mini-enzymes also presents a promising frontier. A manganese-containing artificial mini-enzyme has been shown to catalyze the highly selective oxidation of indole, preferentially at the C3 position. acs.org While this particular example leads to a 3-oxindole derivative, the principle of using engineered enzymes for selective oxidation could potentially be adapted for the synthesis of N-(2-formylphenyl)formamide from indole.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and efficient pathways for constructing C-N bonds and functionalizing C-H bonds, which are central to the synthesis of N-aryl formamides. manchester.ac.uknumberanalytics.comresearchgate.net

C-N Cross-Coupling: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.com A photocatalyst-tuned, nickel-catalyzed system has been developed for the switchable C-C or C-N coupling of aryl halides with formamide. By selecting the appropriate photocatalyst and base combination, one can selectively synthesize N-arylformamides. For example, using thioxanthone (TXO) as the photocatalyst and sodium bicarbonate (NaHCO₃) as the base directs the reaction toward C-N coupling to yield N-arylformamides. acs.org

C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. manchester.ac.uknumberanalytics.com While direct C-H amination of an aldehyde group is less common, transition metals like ruthenium and palladium are known to catalyze the C-H arylation of amides. researchgate.net For instance, ruthenium-catalyzed C-H arylation has been demonstrated in green solvents like PEG-2000. researchgate.net Furthermore, transformations involving easily accessible precursors like 2-formylarylboronic acids, catalyzed by various transition metals including palladium, rhodium, and copper, can be used to synthesize a wide array of heterocyclic and acyclic compounds. nih.gov

A continuous-flow protocol for the palladium-catalyzed reductive carbonylation of aryl bromides using syngas (CO/H₂) has also been developed to produce aryl aldehydes, which are key precursors for these formamides. nih.gov

Organocatalytic and Biocatalytic Strategies

Organocatalysis: Organocatalysis provides a metal-free alternative for synthetic transformations. An organocatalytic method for the N-formylation of amines has been developed using carbon dioxide (CO₂) as a C1 source in the presence of a silane (B1218182) reductant. rsc.org This process, which can be performed in batch or continuous flow, uses a supported superbase catalyst (like DBU on polystyrene) and has been shown to produce a broad range of N-substituted formamides in good yields under mild conditions. rsc.org Formamides themselves, such as formylpyrrolidine (FPyr), can also act as Lewis base catalysts in amidation reactions when used with an activator like trichlorotriazine (B8581814) (TCT). organic-chemistry.org

Biocatalytic Strategies: While biocatalysis is a growing field in green chemistry, specific enzymatic or whole-cell biocatalytic methods for the synthesis of N-(2-Formylphenyl)formamide or its analogues are not prominently documented in current research literature. The development of enzymes capable of performing selective formylation or C-H amination remains an area for future exploration.

Microwave-Assisted and Flow Chemistry Applications in Analogous Syntheses

Microwave-Assisted Synthesis (MAS): Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and enhance selectivity. nih.gov It is considered a green technology due to its efficient energy transfer. mdpi.com MAS has been successfully applied to the N-arylation of unprotected carbohydrates and the direct synthesis of amides from carboxylic acids and amines, often eliminating the need for solvents and extensive purification. mdpi.comnih.gov For N-alkylated formamides, microwave heating can produce yields of up to 97% in about 30 minutes, a significant improvement over conventional heating methods. at.ua

Flow Chemistry: Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and product selectivity. nih.govyoutube.com This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. nih.govyoutube.com Continuous-flow processes have been developed for the organocatalytic N-formylation of amines using CO₂ and for the Pd-catalyzed formylation of aryl bromides, demonstrating the robustness of this approach for producing aldehydes and formamides efficiently. nih.govrsc.org

Derivatization Strategies from N-(2-Formylphenyl)formamide

The bifunctional nature of N-(2-Formylphenyl)formamide, possessing both a formyl group and a formamido group, allows for a variety of subsequent chemical transformations.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the formamide can be alkylated to introduce various substituents. The synthesis of the primary subject of this article, 2-Formylphenyl(methyl)formamide , is achieved through the N-methylation of N-(2-Formylphenyl)formamide. This reaction can be performed using a base such as sodium hydride to deprotonate the formamide, followed by reaction with an alkylating agent like methyl iodide. A similar procedure has been successfully used for the N-methylation of N-(2-benzoyl-4-chlorophenyl)formamide, yielding the N-methyl product. prepchem.com

Table 1: Representative N-Alkylation of an N-Arylformamide Analogue

Starting Material Reagents Solvent Product Yield Reference

N-Acylation: The formamide nitrogen can also undergo acylation. This is a fundamental reaction in organic and combinatorial chemistry for forming amide bonds. researchgate.net Reagents for N-acylation are numerous and include acyl chlorides, anhydrides, and active esters. researchgate.netresearchgate.net The reaction typically proceeds under basic conditions or with the use of coupling agents. For example, reacting N-(2-Formylphenyl)formamide with an acyl chloride in the presence of a mild base would yield the corresponding N-acyl derivative. researchgate.net

Formyl Group Transformations

The aldehyde functional group in N-(2-Formylphenyl)formamide is reactive and can be converted into a wide range of other functional groups.

Reductive Amination: The formyl group can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to form a new C-N bond, yielding substituted (2-aminomethyl)phenylformamides.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, chromic acid), which would produce 2-(formamido)benzoic acid.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the formyl group into an alkene, providing access to styrenyl derivatives.

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene (B1212753) compounds (e.g., malonates, nitriles) under basic catalysis (Knoevenagel condensation) to form α,β-unsaturated systems. It can also react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

Table 2: Potential Transformations of the Formyl Group

Reaction Type Reagent(s) Resulting Functional Group
Oxidation KMnO₄ or CrO₃ Carboxylic Acid
Reductive Amination R¹R²NH, NaBH₃CN Amine
Wittig Reaction Ph₃P=CHR Alkene
Knoevenagel Condensation CH₂(CO₂Et)₂, base α,β-Unsaturated Ester

Reactivity and Reaction Mechanisms of N 2 Formylphenyl Formamide

Reactivity Profiles of Aldehyde Moiety

The aldehyde group is a key reactive center in many organic molecules, characterized by the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.gov The nature of the nucleophile dictates the final product. For instance, Grignard reagents or organolithium compounds would be expected to form secondary alcohols upon reaction with the aldehyde, followed by an aqueous workup. oiccpress.com Similarly, the addition of cyanide would likely yield a cyanohydrin. Given the presence of the adjacent N-methylformamide group, the electronic effects on the reactivity of the aldehyde would be of interest, though no specific data exists.

Cyclization Reactions

The ortho positioning of the aldehyde and the N-methylformamide groups suggests the potential for intramolecular cyclization reactions. Under appropriate conditions, the nitrogen or the formyl oxygen of the formamide (B127407) moiety could potentially act as an internal nucleophile, attacking the aldehyde carbon. Such cyclization reactions often require a catalyst, typically an acid or a base, to facilitate the process. nih.govmdpi.com For related ortho-substituted benzaldehydes, transition-metal-catalyzed cyclocondensation reactions are known to form various heterocyclic systems, such as isoquinolones. nih.gov However, without experimental data, the specific products and conditions for the cyclization of 2-Formylphenyl(methyl)formamide remain speculative.

Reactivity Profiles of Formamide Moiety

The formamide group possesses its own distinct reactivity, primarily centered on the amide functional group.

Amide Functional Group Transformations

Amides are generally less reactive than other carboxylic acid derivatives. However, they can undergo a variety of transformations. nih.gov Hydrolysis, either under acidic or basic conditions, would be expected to cleave the amide bond, yielding 2-(methylamino)benzaldehyde (B1584906) and formic acid. Reduction of the amide, for example with a strong reducing agent like lithium aluminum hydride, would likely convert the formamide into an amine, specifically yielding 2-(dimethylaminomethyl)benzaldehyde.

Multi-component Reactions Incorporating N-(2-Formylphenyl)formamide

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules in a single step from three or more reactants. organic-chemistry.org Aldehydes are very common components in MCRs, such as the Biginelli, Hantzsch, or Ugi reactions. rug.nlrsc.org A molecule like this compound, with its aldehyde functionality, would be a prime candidate for participation in such reactions. For instance, in a Ugi reaction, it could serve as the aldehyde component, reacting with an amine, an isocyanide, and a carboxylic acid to generate a complex peptide-like structure. nih.gov The presence of the formamide group could potentially lead to subsequent intramolecular reactions, further increasing molecular complexity. However, no specific examples of MCRs involving this compound have been reported.

Specific Organic Transformations

N-(2-Formylphenyl)formamide and its derivatives are valuable precursors in specific organic transformations, leading to the formation of important heterocyclic structures.

A significant application of N-(2-formylphenyl)-N-methylformamide has been demonstrated in the development of carbon-to-nitrogen (C-to-N) atom swap reactions. This type of skeletal editing allows for the direct conversion of one heterocyclic system into another, which is a highly sought-after transformation in medicinal chemistry for lead optimization. chemrxiv.orgchemrxiv.org

The table below summarizes the experimental investigation into the conversion of N-(2-formylphenyl)-N-methylformamide to methylbenzimidazole under various conditions.

EntryReagentSolventAdditiveTemperature (°C)Conversion (%)Yield (%)
1PIDA (6.0 equiv)d4-MeOHAmmonium carbamate (B1207046) (17.0 equiv)RT>9585
2PIDA (3.0 equiv)d4-MeOHAmmonium carbamate (8.5 equiv)RT5040
3PIDA (6.0 equiv)d4-MeOHNH4OAc (17.0 equiv)RT>9570
4PIDA (6.0 equiv)d4-MeOHNH4Cl (17.0 equiv)RT<5<5
Data sourced from ChemRxiv. chemrxiv.org
PIDA = Phenyliodine(III) diacetate, RT = Room Temperature

This C-to-N atom swap methodology highlights the utility of leveraging the innate reactivity of heterocyclic scaffolds to achieve complex skeletal editing. nih.govresearchgate.net

The bifunctional nature of N-(2-formylphenyl)formamide makes it a promising substrate for annulation reactions to construct various nitrogen-containing heterocycles, such as quinazolinones and benzimidazoles. These heterocycles are prevalent in many biologically active compounds. nih.govnih.gov

The synthesis of quinazolinones can be achieved from 2-aminobenzamides and a C1 source. organic-chemistry.org While not a direct use of N-(2-formylphenyl)formamide, its structure is closely related to intermediates in such transformations. For instance, the reaction of anthranilic acids with formamide can lead to quinazolinones. researchgate.net Similarly, intramolecular cyclization of N-acyl anthranilic acids is a common route to benzoxazinones, which are precursors to quinazolinones. nih.gov

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or their equivalents. organic-chemistry.orgnih.gov The N-(2-formylphenyl)formamide scaffold, containing an aldehyde and a protected amine, could potentially be transformed into a reactive intermediate suitable for benzimidazole (B57391) synthesis. rsc.org Copper-catalyzed annulation of 2-formylazoles with o-aminoiodoarenes to form fused heterocyclic systems further illustrates the potential of intramolecular cyclization strategies involving ortho-functionalized aromatic compounds. nih.gov

The table below outlines various methods for the synthesis of quinazolinones and benzimidazoles from related starting materials, suggesting potential synthetic routes for which N-(2-formylphenyl)formamide could be a precursor.

HeterocycleStarting MaterialsReagents/ConditionsProductReference
QuinazolinoneAnthranilic acid, Aliphatic acyl chlorideDMF, then waterN-Acyl anthranilic acid nih.gov
QuinazolinoneN-Acyl anthranilic acidAcetic anhydride, 140 °C2-Alkyl-4H-benzo[d] chemrxiv.orgresearchgate.netoxazin-4-one nih.gov
Quinazolinone2-Aminobenzamides, Methanol (B129727)[Cp*Ir(2,2′-bpyO)(H2O)]Quinazolinone organic-chemistry.org
Benzimidazoleo-Phenylenediamine (B120857), BenzaldehydeNH4Cl, CHCl3, RT2-Phenylbenzimidazole nih.gov
Benzimidazole2-NitroanilinesFormic acid, Fe, NH4Cl2H-Benzimidazole organic-chemistry.org

Applications of N 2 Formylphenyl Formamide in Complex Molecule Synthesis

Precursor in Heterocyclic Chemistry

N-(2-Formylphenyl)formamide serves as a key starting material for the synthesis of several important classes of nitrogen-containing heterocycles. The ortho-disposed functional groups can readily participate in intramolecular cyclization reactions, often triggered by simple reaction conditions, to form fused bicyclic systems.

Quinazolines and their partially saturated analogs, dihydroquinazolines, are a prominent class of heterocyclic compounds with a wide array of pharmacological activities. While numerous methods exist for the synthesis of these scaffolds, the use of N-(2-Formylphenyl)formamide as a direct precursor offers a streamlined approach.

In a typical synthetic strategy, the formyl group of N-(2-Formylphenyl)formamide can react with an amine to form an imine intermediate. Subsequent intramolecular cyclization involving the formamide (B127407) nitrogen atom can lead to the formation of a dihydroquinazoline (B8668462) ring. Dehydration or oxidation of this intermediate can then furnish the fully aromatic quinazoline (B50416). The specific reaction conditions, such as the choice of catalyst and solvent, can influence the final product.

Detailed research findings on the direct use of N-(2-Formylphenyl)formamide for quinazoline and dihydroquinazoline synthesis are not extensively reported in the public domain, but the structural motif strongly suggests its potential in this area. General methods for quinazoline synthesis often involve the reaction of 2-aminobenzaldehydes with a source of nitrogen and a C1 unit, a role that the formamide group within N-(2-Formylphenyl)formamide could potentially fulfill internally.

Table 1: Potential Reaction Parameters for Quinazoline Synthesis from N-(2-Formylphenyl)formamide

ParameterPotential ConditionsExpected Outcome
Reactant Primary Amine (R-NH₂)Formation of N-substituted quinazolines
Catalyst Acid (e.g., p-TsOH) or Lewis AcidPromotion of imine formation and cyclization
Solvent Toluene (B28343), XyleneAiding in azeotropic water removal
Temperature RefluxTo drive the reaction to completion

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative.

While N-(2-Formylphenyl)formamide is not a direct precursor for benzimidazoles in the traditional sense (as it lacks the second amino group of an o-phenylenediamine), its structural isomer, or derivatives where the formyl group is replaced by another functional group, could potentially be utilized in multi-step synthetic sequences to access benzimidazole-related structures. For instance, conversion of the formyl group to an oxime or a hydrazone, followed by reduction and subsequent cyclization, could be a plausible, albeit indirect, route.

Direct applications of N-(2-Formylphenyl)formamide for the synthesis of other nitrogen-containing heterocycles are an area ripe for exploration, with its bifunctional nature offering possibilities for the construction of novel ring systems.

Building Block for Advanced Organic Scaffolds

Beyond the synthesis of fundamental heterocycles, N-(2-Formylphenyl)formamide can be envisioned as a versatile building block for the construction of more complex and advanced organic scaffolds. The aldehyde and formamide groups can be independently or sequentially modified to introduce additional complexity and functionality.

For example, the aldehyde can undergo a variety of reactions such as Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions to introduce new carbon-carbon bonds and extend the molecular framework. The formamide can be hydrolyzed to the corresponding amine, which can then be derivatized or participate in further cyclization reactions. This sequential reactivity allows for the stepwise construction of intricate molecular architectures.

The development of new synthetic methodologies that exploit the unique reactivity of N-(2-Formylphenyl)formamide will undoubtedly expand its utility as a building block in the synthesis of novel organic materials and biologically active molecules.

Role in Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The structure of N-(2-Formylphenyl)formamide is ideally suited for designing such reactions.

A hypothetical cascade reaction could be initiated by the reaction of the aldehyde group with a suitable nucleophile, which then triggers an intramolecular cyclization involving the formamide moiety. For instance, a reaction with a malononitrile (B47326) or a similar active methylene (B1212753) compound in the presence of a base could lead to a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent rearrangement to afford a complex heterocyclic system in a single pot.

While specific examples of cascade reactions involving N-(2-Formylphenyl)formamide are not widely documented, its potential for such transformations is significant. The development of novel cascade reactions starting from this precursor could provide rapid and atom-economical access to diverse and complex molecular scaffolds.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties with a high degree of accuracy. Methods like Density Functional Theory (DFT) are commonly employed to investigate the structure and energetics of organic molecules. For a molecule such as 2-Formylphenyl(methyl)formamide, these calculations can elucidate its fundamental electronic and conformational characteristics.

The electronic structure of a molecule governs its reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.com

In this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the nitrogen atom of the amide group, which possess lone pair electrons. The LUMO, conversely, is likely to be centered on the electron-deficient carbonyl groups (both the formyl and the amide carbonyls), which are electrophilic centers.

Table 1: Representative Frontier Molecular Orbital Data for Amide-Containing Compounds

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Formamide (B127407)B3LYP/6-311++G(d,p)-7.980.658.63
N-MethylformamideB3LYP/6-311+G(2df,p)-7.540.498.03
This compound (Estimated)DFT~ -6.8 to -7.2~ -1.5 to -1.9~ 4.9 to 5.7

Note: The data for this compound is an estimation based on the expected electronic effects of the substituents and is for illustrative purposes. The presence of the aromatic ring and the additional formyl group would likely lower both the HOMO and LUMO energies and decrease the HOMO-LUMO gap compared to simpler amides.

The distribution and energies of these orbitals, which can be visualized through computational software, are crucial for predicting how the molecule will interact with other reagents.

The rotation around the C-N amide bond in this compound is restricted due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. This gives rise to the possibility of cis and trans conformers with respect to the orientation of the methyl group and the carbonyl oxygen. Theoretical studies on N-methylformamide (NMF) have shown that the trans conformer is generally more stable. researchgate.net However, the presence of the bulky 2-formylphenyl group in this compound introduces additional steric and electronic factors.

Computational methods can be used to calculate the potential energy surface for rotation around the key single bonds, such as the N-aryl bond and the C-C bond connecting the formyl group to the phenyl ring. These calculations would reveal the most stable conformations and the energy barriers between them.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. wiserpub.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed reaction pathway.

A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. wiserpub.com Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. For reactions involving this compound, such as nucleophilic addition to the formyl group or electrophilic aromatic substitution, computational modeling can precisely characterize the geometry of the transition state.

For example, in a hypothetical reaction of this compound with a nucleophile, the transition state would show the partial formation of a new bond to the formyl carbon and the simultaneous partial breaking of the carbonyl π-bond.

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, involves mapping the entire path from the transition state down to the reactants and products. This confirms that the identified transition state indeed connects the desired species on the potential energy surface. wiserpub.com This analysis provides a dynamic picture of the reaction, showing how the molecular geometry evolves during the chemical transformation.

Prediction of Reactivity and Selectivity

By combining the insights from electronic structure analysis and reaction mechanism studies, computational chemistry can predict the reactivity and selectivity of this compound. For instance, the calculated partial charges on different atoms can indicate the most likely sites for nucleophilic or electrophilic attack.

Table 2: Illustrative Calculated Mulliken Atomic Charges for Key Atoms in an Amide

AtomN-Methylformamide (B3LYP/6-311G(d,p))
Carbonyl Carbon+0.45
Carbonyl Oxygen-0.52
Nitrogen-0.39
Methyl Carbon-0.28

Note: This data for N-methylformamide illustrates how computational methods can quantify the electrophilicity (positive charge) and nucleophilicity (negative charge) of different atomic sites. Similar calculations for this compound would be essential for predicting its reactivity.

Furthermore, by comparing the activation energies for different possible reaction pathways, it is possible to predict which product will be formed preferentially (regioselectivity) and which stereoisomer will be dominant (stereoselectivity). For this compound, this could involve predicting whether a nucleophile would add to the formyl carbonyl or the amide carbonyl, or predicting the stereochemical outcome of an addition to the prochiral formyl group.

In-depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search for scientific data, detailed information regarding the chemical compound “this compound” is not available in the public domain. Searches for this specific molecule, including synonyms such as N-(2-formylphenyl)-N-methylformamide and 2-(N-methylformamido)benzaldehyde, did not yield dedicated studies or substantial data required to construct a thorough scientific article.

The scientific literature provides information on closely related, but structurally distinct, compounds. For instance, data is available for N-(2-formylphenyl)formamide , which contains a formyl group on the phenyl ring and a formamide substituent, but lacks the methyl group specified in the target compound. chemicalbook.comnih.gov Similarly, extensive information exists for N-methylformamide (NMF) , a widely used organic solvent and reagent, but this compound does not feature the 2-formylphenyl group. wikipedia.orgebi.ac.ukchemicalbook.com

Information was also found for isomers and other related structures such as N-(2-methylphenyl)formamide , where a methyl group is attached to the phenyl ring instead of a formyl group, and 2-methylbenzaldehyde , which contains a formyl group and a methyl group directly on the benzene (B151609) ring. nist.gov However, none of these compounds match the precise structure of this compound.

Due to the absence of specific research findings on the synthesis, chemical properties, reactions, applications, and theoretical investigations of this compound, it is not possible to generate the requested detailed article. The strict adherence to providing scientifically accurate information solely on the specified compound cannot be fulfilled without available data in the scientific literature. Further research or synthesis of this specific compound would be required to generate the experimental and theoretical data needed for a comprehensive review.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 2-Formylphenyl(methyl)formamide. Through the analysis of various NMR experiments, researchers can map out the complete atomic connectivity and probe dynamic molecular behaviors.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in a related compound, N-methyl-N-(m-tolyl)formamide, the ¹H NMR spectrum shows distinct signals for the formyl proton, aromatic protons, and the methyl protons. umich.edu Similarly, the ¹³C NMR spectrum reveals the presence of two rotamers due to hindered rotation around the amide C-N bond. umich.edu

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of the molecule.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu This allows for the tracing of proton-proton networks within the molecule, for example, confirming the relative positions of protons on the phenyl ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is a highly sensitive technique that definitively assigns protons to their attached carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.educolumbia.edu This is crucial for piecing together the molecular skeleton, for instance, by showing correlations from the methyl protons to the nitrogen-attached carbon and the formyl carbon, and from the formyl proton to the formyl carbon and aromatic carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved.

Table 1: Representative NMR Data for a Substituted N-methylformamide Derivative

Proton (¹H) Signal Chemical Shift (ppm) Carbon (¹³C) Signal Chemical Shift (ppm)
Formyl-H8.45 (s)Formyl-C162.3
Aromatic-H7.28 (t)Aromatic-C142.2
Aromatic-H7.09 (d)Aromatic-C139.7
Aromatic-H6.97 (m)Aromatic-C132.5
Methyl-H3.30 (s)Aromatic-C130.1
Aromatic-C129.4
Aromatic-C127.2
Aromatic-C125.6
Aromatic-C123.1
Aromatic-C122.6
Aromatic-C119.5
Methyl-C32.1
Methyl-C29.7
Data for N-methyl-N-(m-tolyl)formamide in CDCl₃, showing the presence of two rotamers. umich.edu

Dynamic NMR Studies (e.g., hindered rotation around C-N bond)

The amide C-N bond in formamides like this compound possesses significant double bond character due to resonance. youtube.comwikipedia.org This restricts rotation around this bond, leading to the existence of conformational isomers, or rotamers (cis and trans). researchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful tool to study this hindered rotation.

At room temperature, the rate of rotation may be slow enough on the NMR timescale to observe distinct signals for the two rotamers in both the ¹H and ¹³C NMR spectra. youtube.com As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the separate signals for the two rotamers broaden and merge into a single, time-averaged signal. youtube.com By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barrier for this rotational process.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a vital analytical technique used for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. miamioh.edu This precision allows for the determination of the elemental composition of the molecule, confirming that the experimentally observed molecular formula matches the theoretical formula of C₉H₉NO₂. This is a critical step in verifying the identity of a synthesized compound.

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides valuable corroborating evidence for its identity. The fragmentation of related N-methylformamide derivatives has been studied, and it is known that cleavage of the amide bond can occur. researchgate.net For this compound, characteristic fragmentation pathways would likely involve the loss of the formyl group (CHO), the methyl group (CH₃), or cleavage of the bond between the phenyl ring and the nitrogen atom. Analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.

Table 2: Illustrative Mass Spectrometry Data for a Related Formamide (B127407)

Compound Molecular Ion (m/z) Key Fragments (m/z) and Relative Intensities
N-(2,4-Dimethylphenyl)-N-methylformamide163 (100%)146 (66.2%), 134 (46.6%), 122 (31.6%), 120 (46.9%)
Data obtained via EI-MS. umich.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for this compound would include:

Aldehyde C=O stretch: A strong absorption band typically in the region of 1690-1740 cm⁻¹.

Amide C=O stretch (Amide I band): A strong absorption band, usually found between 1630 and 1680 cm⁻¹. The exact position can be influenced by the presence of rotamers.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹.

Aromatic C=C stretches: These typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Furthermore, IR spectroscopy can provide insights into the conformational state of the molecule. The position of the amide I band can differ between the cis and trans rotamers, and changes in the relative intensities of these bands with solvent or temperature can be used to study the conformational equilibrium. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

While the solid-state structure of this compound has not been extensively reported, X-ray crystallographic studies on key derivatives provide significant insights into the molecular geometry and intermolecular interactions that are likely to influence the crystal packing of the target compound. A notable example is the structural analysis of N-(4-Methylphenyl)formamide, a closely related formamide derivative.

The crystal structure of N-(4-Methylphenyl)formamide reveals a triclinic system with the space group P1. researchgate.net In this arrangement, the amide group is not coplanar with the benzene (B151609) ring, exhibiting a dihedral angle of 32.35 (1)°. researchgate.net This non-planar conformation is a critical aspect of its molecular structure.

A predominant feature of the crystal packing is the formation of strong intermolecular N—H···O hydrogen bonds. These interactions link molecules into inversion dimers. nih.gov Furthermore, weaker C—H···O interactions are observed, which connect these dimers to form one-dimensional chains extending along the a-axis. researchgate.netnih.gov The bond lengths and angles within the N-(4-Methylphenyl)formamide molecule are consistent with those reported for other closely related formamide compounds. researchgate.net

The detailed crystallographic data for N-(4-Methylphenyl)formamide is summarized in the interactive table below.

Interactive Data Table: Crystallographic Data for N-(4-Methylphenyl)formamide

ParameterValue
Crystal System Triclinic
Space Group P1
a (Å) 6.5511 (11)
b (Å) 6.9192 (12)
c (Å) 8.0265 (17)
α (°) ** 93.730 (1)
β (°) 102.780 (1)
γ (°) 91.769 (1)
Volume (ų) **353.68 (11)
Z 2
Temperature (K) 153
Radiation type Mo Kα
R-factor 0.046
wR-factor 0.127
Data sourced from Acta Crystallographica Section E: Structure Reports Online. researchgate.net

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of formamides is a fundamental process in organic chemistry, and future research will prioritize the development of more sustainable methods for producing N-(2-formylphenyl)formamide. Current strategies often involve the formylation of 2-aminobenzaldehyde (B1207257) or related precursors. Innovations in this area are likely to focus on several key aspects:

Green Catalysts: A significant shift towards heterogeneous catalysts is anticipated. Catalysts like ceria (CeO2) have shown effectiveness in the formylation of various amines using dimethylformamide (DMF) as the formylating agent, offering the advantage of being easily separable and reusable rsc.org. Similarly, the use of zinc-based reusable catalysts has been effective for the N-formylation of substituted anilines, with 2-substituted anilines demonstrating excellent product yields researchgate.net.

Alternative C1 Sources: Research into alternatives to traditional formylating agents is crucial. Formic acid and methyl formate (B1220265) represent inexpensive and readily available C1 sources researchgate.netresearchgate.net. The use of CO2 as a C1 building block is a particularly attractive goal for green chemistry, aligning with efforts to reduce greenhouse gases and create value-added chemicals researchgate.net.

Eco-Friendly Solvents: The replacement of conventional volatile organic solvents is a major goal. Deep eutectic solvents (DESs), which are often biodegradable, non-toxic, and have low volatility, have emerged as promising green solvents for chemical reactions, including formylation processes researchgate.net.

A comparative table of potential sustainable synthesis strategies is presented below.

Synthesis StrategyKey FeaturesPotential Advantages
Heterogeneous CatalysisUse of solid catalysts (e.g., CeO2, supported Zinc)Catalyst reusability, simplified product purification, reduced waste.
Alternative C1 SourcesEmploying formic acid, methyl formate, or CO2Utilizes inexpensive, abundant feedstocks; potential for carbon capture.
Green SolventsReactions in Deep Eutectic Solvents (DESs) or waterReduced environmental impact, lower toxicity, enhanced safety. researchgate.net

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

The molecular architecture of N-(2-formylphenyl)formamide, featuring both an electrophilic aldehyde carbon and a nucleophilic amide nitrogen, suggests a rich and varied reactivity profile waiting to be explored solubilityofthings.com.

Future research should aim to uncover novel transformations. The formamide (B127407) group itself can act as a precursor to valuable chemical motifs such as isocyanides and formamidines researchgate.net. The strategic placement of the aldehyde and formamide groups ortho to each other on the phenyl ring opens up possibilities for intramolecular cyclization reactions to generate novel heterocyclic scaffolds, which are prevalent in pharmaceuticals and bioactive compounds.

Furthermore, the compound could serve as a unique ligand in coordination chemistry or as an organocatalyst. The formamide moiety can coordinate to metal centers, and the aldehyde group could be involved in substrate binding or activation, creating a bifunctional catalytic system for new types of chemical reactions.

Advanced Computational Studies on Complex Reaction Systems

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules and reactions. For N-(2-formylphenyl)formamide, advanced computational studies can provide deep insights that guide experimental work.

Reaction Mechanism Elucidation: Techniques like Density Functional Theory (DFT) can be used to map out the potential energy surfaces of reactions involving N-(2-formylphenyl)formamide. This would help in predicting the most likely reaction pathways, identifying key intermediates and transition states, and understanding the factors that control selectivity . For instance, ab initio molecular dynamics has been used to reveal vastly different reaction networks for formamide in the gas phase versus in aqueous solution, a level of insight that would be invaluable for this more complex derivative nih.gov.

Spectroscopic Characterization: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which aids in the characterization of the compound and its reaction products. Predicted collision cross-section values, for example, can be calculated to assist in mass spectrometry-based identification uni.lu.

Atmospheric and Prebiotic Chemistry Modeling: As demonstrated in studies of simpler amides like N-methylformamide, high-level quantum chemical calculations can model reaction kinetics and branching ratios for atmospheric degradation pathways rsc.orgresearchgate.net. Such studies on N-(2-formylphenyl)formamide could predict its atmospheric lifetime and transformation products.

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of reaction conditions and the discovery of new reactions can be dramatically accelerated through automation and high-throughput experimentation (HTE). nih.gov These technologies allow for a large number of experiments to be performed in parallel, systematically varying parameters such as catalysts, solvents, temperature, and stoichiometry nih.gov.

For N-(2-formylphenyl)formamide, HTE platforms coupled with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) could be employed to quickly screen for optimal conditions for its synthesis or to discover new reactions where it acts as a substrate purdue.edu. This approach enables the exploration of a vast reaction space in a fraction of the time and with minimal material consumption compared to traditional methods purdue.edu.

Furthermore, continuous flow synthesis offers a safer, more efficient, and scalable alternative to batch processing purdue.edu. Developing a continuous flow process for the synthesis of N-(2-formylphenyl)formamide or its derivatives would be a significant step towards its potential industrial application, allowing for precise control over reaction parameters and improved product consistency purdue.edu.

Investigation into its Role as a Minor Product in Atmospheric Chemistry and Related Chemical Processes

Amides are present in the atmosphere and can undergo photo-oxidation, primarily initiated by reaction with hydroxyl (OH) radicals. Experimental and computational studies on N-methylformamide (MF) and N,N-dimethylformamide (DMF) have shown that these reactions lead to a variety of products, including isocyanates and nitramines rsc.orgresearchgate.net.

Future research should investigate the atmospheric fate of N-(2-formylphenyl)formamide. Its aromatic ring and amide group suggest it will be reactive towards OH radicals. Key research questions include:

What is the rate constant for the reaction of N-(2-formylphenyl)formamide with OH radicals?

What are the primary products of its atmospheric oxidation?

Does the presence of the ortho-formyl group influence the reaction mechanism compared to simpler amides?

Smog chamber experiments monitored by advanced mass spectrometry, combined with theoretical calculations, could elucidate the degradation pathways and help assess the potential environmental impact of this compound rsc.orgresearchgate.net.

Design and Synthesis of Advanced Materials or Functional Molecules Incorporating N-(2-Formylphenyl)formamide as a Building Block

The bifunctional nature of N-(2-formylphenyl)formamide makes it an excellent candidate as a monomer or building block for the synthesis of polymers and advanced functional materials solubilityofthings.com.

Polymer Synthesis: The aldehyde and the N-H bond of the formamide provide two distinct reactive sites for polymerization. For example, polycondensation reactions could be designed to create novel polymers with unique thermal or optical properties.

Macrocycle and Supramolecular Chemistry: The ortho-directing groups could be used to synthesize macrocycles through template-driven reactions. These macrocycles could have applications in host-guest chemistry, sensing, or catalysis.

Functional Dyes and Pharmaceuticals: The compound serves as a versatile scaffold for building more complex molecules solubilityofthings.com. The aldehyde can be readily converted into other functional groups, and the formamide can be modified or hydrolyzed to reveal a primary amine, opening pathways to a wide array of derivatives for applications in dye production or as intermediates in drug discovery solubilityofthings.com.

Q & A

Q. What are the standard methods for synthesizing and purifying 2-Formylphenyl(methyl)formamide?

The synthesis typically involves condensation reactions between formamide derivatives and substituted benzaldehydes. For example, azo coupling reactions (e.g., diazenyl group introduction) can be employed using intermediates like 2-formylphenyl acetates under reflux conditions with catalysts such as sulfuric acid or acetic anhydride . Purification often uses column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Key parameters include temperature control (60–80°C) and reaction times (6–12 hours). A representative protocol from analogous compounds yields ~65% purity, with final characterization via melting point and HPLC .

Table 1: Example Reaction Conditions for Synthesis

ReagentSolventTemperatureTimeYield
2-Formylphenyl acetateEthanol80°C8 hrs65%
Formamide derivativeAcetic acid60°C12 hrs58%

Q. How is this compound characterized spectroscopically?

Structural elucidation relies on FT-IR (C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹), ¹H/¹³C NMR (aldehyde proton at δ 9.8–10.2 ppm, formamide carbonyl at δ 160–165 ppm), and mass spectrometry (molecular ion peak at m/z ~179) . UV-Vis spectroscopy (λmax ~270 nm in methanol) confirms π→π* transitions. Comparative studies with density functional theory (DFT)-optimized structures (B3LYP/6-31+G(d,p)) validate experimental data, with bond length deviations <0.02 Å .

Q. What are the stability considerations for this compound under varying conditions?

The compound is sensitive to moisture and light, requiring storage at 2–8°C in amber vials. Degradation studies in DMSO show <5% decomposition over 72 hours at 25°C, but hydrolysis accelerates in aqueous basic media (pH >9), forming 2-formylbenzoic acid. Thermal stability (TGA/DSC) indicates decomposition onset at ~150°C .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

DFT calculations (e.g., Gaussian 09 at B3LYP/6-311++G(d,p)) map reaction coordinates and transition states. For instance, the energy barrier for formamide cyclization is ~25 kcal/mol, favoring intramolecular hydrogen bonding. Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ≈ -8.2 kcal/mol) with cytochrome P450 enzymes, aiding mechanistic studies .

Q. What role does this compound play in multicomponent reactions (MCRs)?

The aldehyde and formamide groups enable participation in Ugi and Biginelli reactions. In a model MCR, it reacts with amines and ketones under microwave irradiation (100°C, 20 mins) to yield polycyclic compounds (e.g., tetrahydroisoquinolines) with >70% efficiency. Solvent-free conditions reduce byproduct formation, as validated by LC-MS .

Q. How is the biological activity of this compound assessed in drug discovery?

In vitro assays (MTT, IC50) evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, IC50 ≈ 12 µM). Molecular dynamics simulations (GROMACS) reveal stable interactions with DNA gyrase (RMSD <2.0 Å over 50 ns), suggesting antibacterial potential. Synchrotron-based X-ray crystallography (SHELX refinement) resolves binding modes in enzyme active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.